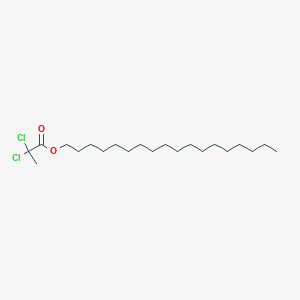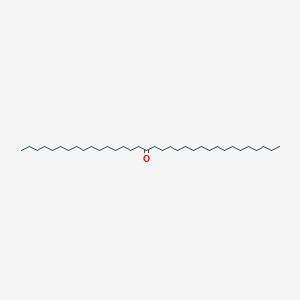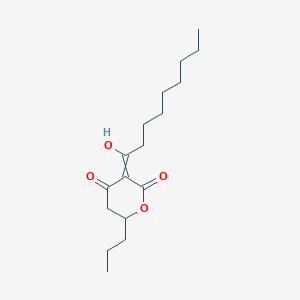
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione is a complex organic compound with a unique structure that includes a hydroxynonylidene group and a propyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydroxynonylidene precursor with a propyloxane derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The propyloxane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme activity, metabolic pathways, and cellular processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propyloxane ring play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Hydroxynonylidene)-6-methyloxane-2,4-dione
- 3-(1-Hydroxynonylidene)-6-ethyloxane-2,4-dione
Uniqueness
3-(1-Hydroxynonylidene)-6-propyloxane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyloxane ring and hydroxynonylidene group make it particularly versatile in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
89707-05-1 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-(1-hydroxynonylidene)-6-propyloxane-2,4-dione |
InChI |
InChI=1S/C17H28O4/c1-3-5-6-7-8-9-11-14(18)16-15(19)12-13(10-4-2)21-17(16)20/h13,18H,3-12H2,1-2H3 |
InChI Key |
NAVDUPKKAQVISU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C1C(=O)CC(OC1=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)
![2-[2-(3-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14390554.png)
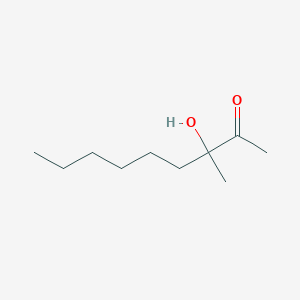
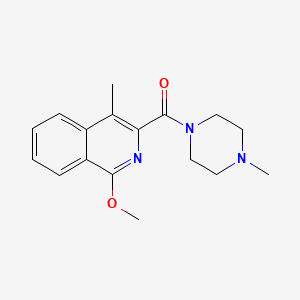

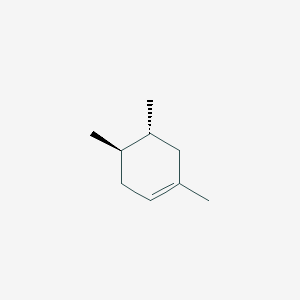
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

![4-hydroxy-3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B14390598.png)
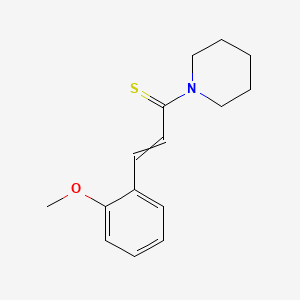
![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
